molecular formula C18H21NO3S2 B492401 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine CAS No. 667910-35-2

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Cat. No. B492401
CAS RN: 667910-35-2
M. Wt: 363.5g/mol
InChI Key: VPUYAXHWMXWNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a thiazolidine derivative that has been found to exhibit potent biological activities, making it a promising candidate for use in drug development and other scientific research applications. In

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to inhibit the activity of certain enzymes and transcription factors involved in these pathways, leading to its observed biological effects.
Biochemical and Physiological Effects:
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine. One area of interest is the development of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is the exploration of the mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine in humans.

Synthesis Methods

The synthesis method for 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 3,4-dimethylphenylsulfonyl-4-methoxybenzylamine, which is then treated with thionyl chloride to form the final product, 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine.

Scientific Research Applications

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have potential applications in the treatment of diabetes and other metabolic disorders. Additionally, 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to have neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-13-4-9-17(12-14(13)2)24(20,21)19-10-11-23-18(19)15-5-7-16(22-3)8-6-15/h4-9,12,18H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUYAXHWMXWNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.